molecular formula C10H7BrClNO B2650307 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone CAS No. 65040-36-0

1-(5-bromo-1H-indol-3-yl)-2-chloroethanone

Cat. No.: B2650307
CAS No.: 65040-36-0
M. Wt: 272.53
InChI Key: RYJJRBVIRXGVHX-UHFFFAOYSA-N
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Description

1-(5-Bromo-1H-indol-3-yl)-2-chloroethanone is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromoindole and 2-chloroacetyl chloride.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

    Catalysts and Solvents: Common solvents used include dichloromethane or chloroform. Catalysts such as triethylamine or pyridine may be added to facilitate the reaction.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.

Chemical Reactions Analysis

1-(5-Bromo-1H-indol-3-yl)-2-chloroethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to yield alcohols.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

  • Substituted indoles, ketones, and alcohols depending on the reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-1H-indol-3-yl)-2-chloroethanone has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.

    Biological Studies: The compound is employed in studying the biological activities of indole derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-2-chloroethanone involves its interaction with biological targets such as enzymes and receptors. The bromine and chloro groups enhance its binding affinity and specificity towards these targets, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor functions, resulting in therapeutic outcomes.

Comparison with Similar Compounds

1-(5-Bromo-1H-indol-3-yl)-2-chloroethanone can be compared with other indole derivatives such as:

    1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethan-1-amine: This compound features a trifluoroethanamine group instead of a chloroethanone group, which may alter its biological activity and chemical reactivity.

    1-(5-Bromo-1H-indol-3-yl)-2-propanamine: This derivative has a propanamine group, which can affect its solubility and interaction with biological targets.

Uniqueness: : this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chloro groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-6-1-2-9-7(3-6)8(5-13-9)10(14)4-12/h1-3,5,13H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJJRBVIRXGVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65040-36-0
Record name 1-(5-bromo-1H-indol-3-yl)-2-chloroethan-1-one
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